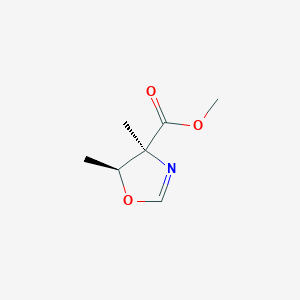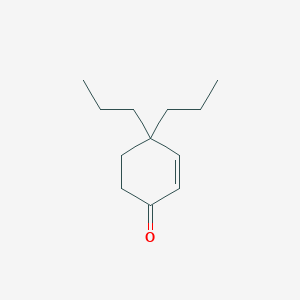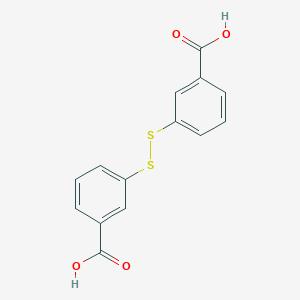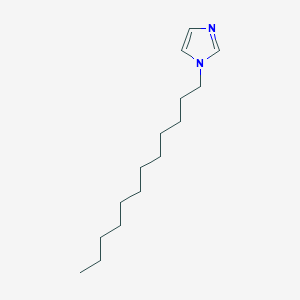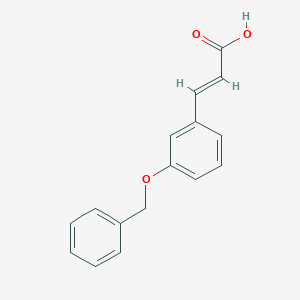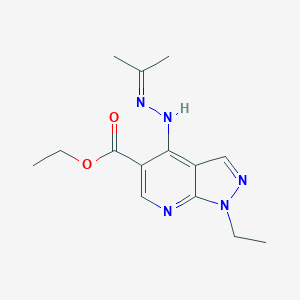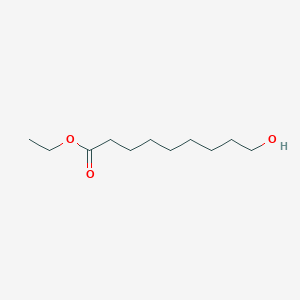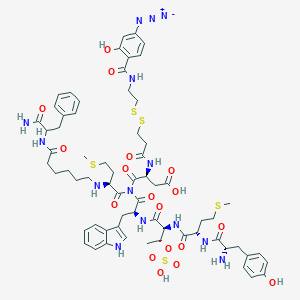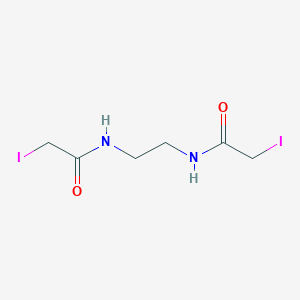![molecular formula C10H12F3N3 B043788 1-[4-(Trifluorometil)piridin-2-il]piperazina CAS No. 118708-88-6](/img/structure/B43788.png)
1-[4-(Trifluorometil)piridin-2-il]piperazina
Descripción general
Descripción
1-(4-(Trifluoromethyl)pyridin-2-yl)piperazine, abbreviated as 1-TFMP, is a heterocyclic compound that has a wide range of applications in scientific research. It is used as a synthetic intermediate in the synthesis of various organic compounds and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. 1-TFMP is a versatile compound that can be used in a variety of applications, such as in the synthesis of drugs, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Trifluorometilpiridina (TFMP) y sus derivados, incluyendo “1-[4-(Trifluorometil)piridin-2-il]piperazina”, son utilizados extensivamente en la industria agroquímica . Se utilizan principalmente para proteger los cultivos de las plagas . Fluazifop-butil fue el primer derivado de TFMP introducido al mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de TFMP se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen el grupo TFMP han sido aprobados para su comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones Veterinarias
En la industria veterinaria, dos productos que contienen el grupo TFMP han sido aprobados para su comercialización . Estos productos se utilizan para tratar diversas afecciones en los animales .
Investigación Antifúngica
El compuesto y sus derivados tienen aplicaciones potenciales en la investigación antifúngica. Pueden utilizarse para desarrollar nuevos agentes antifúngicos.
Actividad Antitumoral
“this compound” y sus derivados han mostrado potencial en la actividad antitumoral. Pueden utilizarse para desarrollar nuevos fármacos contra el cáncer.
Desarrollo de Antagonistas de Receptores
Estos compuestos tienen aplicaciones potenciales en el desarrollo de antagonistas de receptores. Los antagonistas de receptores son fármacos que bloquean las acciones de un neurotransmisor o hormona específica.
Actividad Antimicrobiana
“this compound” y sus derivados han mostrado potencial en la actividad antimicrobiana. Pueden utilizarse para desarrollar nuevos agentes antimicrobianos.
Activadoras de Plantas
Se han identificado nuevos derivados de piperazina de trifluorometilpiridina como posibles activadores de plantas . Estos compuestos pueden mejorar las actividades enzimáticas defensivas de la superóxido dismutasa (SOD), la polifenol oxidasa (PPO) y la fenilalanina amonialasa (PAL), y activar la vía de biosíntesis de fenilpropanoides para fortalecer las actividades antivirales del tabaco <svg class="icon" height="16" p
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine might interact with its targets in a similar manner, leading to inhibition of the enzyme’s activity.
Biochemical Pathways
Inhibition of pptases by ml267 leads to attenuation of secondary metabolism and thwarts bacterial growth . This suggests that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine might affect similar pathways, leading to downstream effects on bacterial metabolism and growth.
Pharmacokinetics
The in vitro adme and in vivo pharmacokinetic profiles of ml267 have been highlighted , suggesting that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine might have similar properties affecting its bioavailability.
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine might have similar effects.
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKRSFCFKGOSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459112 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118708-88-6 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



